1,1-dioxo-1,3-thiazinane-4-carboxylic acid
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Overview
Description
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structureIt is formed through the reaction of homocysteine and formaldehyde, resulting in a stable structure that can be further modified for different uses .
Preparation Methods
The synthesis of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid typically involves the reaction of homocysteine with formaldehyde in an aqueous environment. This reaction forms the thiazinane ring structure, which is then oxidized to introduce the dioxo groups. The reaction conditions often include the use of catalysts such as pyridine and solvents like ethyl acetate for extraction .
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield. The use of gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the dioxo groups, potentially leading to different derivatives with unique properties.
Substitution: The thiazinane ring allows for substitution reactions, where different substituents can be introduced to the ring structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to sulfur metabolism and its role in various biological processes.
Medicine: Research has explored its potential as a precursor for drug development, particularly in designing molecules with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism by which 1,1-dioxo-1,3-thiazinane-4-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in redox reactions, influencing cellular processes related to oxidative stress and sulfur metabolism. It can also interact with enzymes involved in these pathways, modulating their activity and affecting overall cellular function .
Comparison with Similar Compounds
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid can be compared to other thiazinane derivatives, such as:
1,3-Thiazinane-4-carboxylic acid: Lacks the dioxo groups, resulting in different reactivity and applications.
1,5-Dioxo-1,4-thiazinane-3-carboxylic acid: Another isomer with distinct chemical properties and uses.
Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide: A derivative with additional functional groups, offering unique applications in drug development.
The uniqueness of this compound lies in its specific ring structure and the presence of dioxo groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H9NO4S |
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Molecular Weight |
179.20 g/mol |
IUPAC Name |
1,1-dioxo-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-1-2-11(9,10)3-6-4/h4,6H,1-3H2,(H,7,8) |
InChI Key |
HVHWJEAZLNXDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CNC1C(=O)O |
Origin of Product |
United States |
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